molecular formula C7H7N3S B13994177 6-Aminomethyl-benzo[1,2,3]thiadiazole

6-Aminomethyl-benzo[1,2,3]thiadiazole

Cat. No.: B13994177
M. Wt: 165.22 g/mol
InChI Key: KPNYLFBIZNEEFJ-UHFFFAOYSA-N
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Description

Benzo[d][1,2,3]thiadiazol-6-ylmethanamine is a heterocyclic compound with the molecular formula C7H7N3S and a molecular weight of 165.22 g/mol . This compound features a benzene ring fused to a 1,2,3-thiadiazole ring, with a methanamine group attached at the 6th position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,2,3]thiadiazol-6-ylmethanamine typically involves the cyclization of 2-aminothiophenol with aldehydes, ketones, acids, or acyl chlorides . One common method is the condensation of 2-aminobenzenethiol with formaldehyde, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure .

Industrial Production Methods

Industrial production of Benzo[d][1,2,3]thiadiazol-6-ylmethanamine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,2,3]thiadiazol-6-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of Benzo[d][1,2,3]thiadiazol-6-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, it can induce systemic acquired resistance (SAR) in plants by activating signaling pathways associated with salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) .

Comparison with Similar Compounds

Benzo[d][1,2,3]thiadiazol-6-ylmethanamine can be compared with other similar compounds, such as:

The uniqueness of Benzo[d][1,2,3]thiadiazol-6-ylmethanamine lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

1,2,3-benzothiadiazol-6-ylmethanamine

InChI

InChI=1S/C7H7N3S/c8-4-5-1-2-6-7(3-5)11-10-9-6/h1-3H,4,8H2

InChI Key

KPNYLFBIZNEEFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)SN=N2

Origin of Product

United States

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